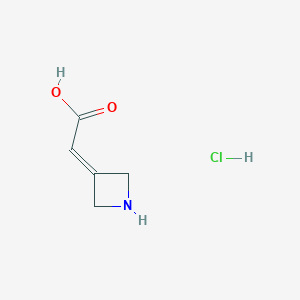

(4-Aminobutanoyl)urea hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

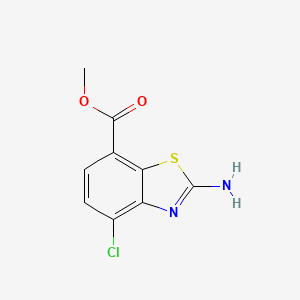

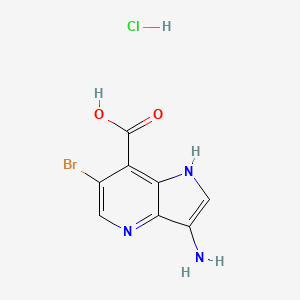

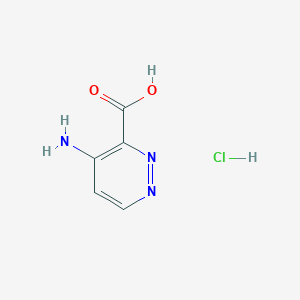

“(4-Aminobutanoyl)urea hydrochloride” is a chemical compound with the CAS Number: 1394041-87-2 . It has a molecular weight of 181.62 and is typically in powder form . The IUPAC name for this compound is N-(4-aminobutanoyl)urea hydrochloride .

Synthesis Analysis

The synthesis of urea derivatives like “(4-Aminobutanoyl)urea hydrochloride” often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .Molecular Structure Analysis

The molecular formula of “(4-Aminobutanoyl)urea hydrochloride” is C5H12ClN3O2 .Chemical Reactions Analysis

The decomposition of urea has been studied extensively . A new reaction scheme has been proposed that emphasizes the role of thermodynamic equilibrium of the reactants in liquid and solid phases . Thermodynamic data for triuret have been refined .Physical And Chemical Properties Analysis

“(4-Aminobutanoyl)urea hydrochloride” is a powder that is stored at room temperature .科学的研究の応用

Urease Inhibition for Medical Applications

Urease inhibitors are studied for their potential in treating gastric and urinary tract infections caused by urease-producing bacteria such as Helicobacter pylori and Proteus species. While acetohydroxamic acid is the only clinically used urease inhibitor, it has severe side effects, indicating the need for further exploration of urease inhibition's potential. Hydroxamic acids, phosphoramidates, urea derivatives, and quinones are among the compounds studied for this purpose, highlighting the significant role of urease inhibitors in medical research (Kosikowska & Berlicki, 2011).

Agricultural Efficiency and Urea Metabolism

In ruminants, urea serves as a non-protein nitrogen source in their diet, offering an economical alternative to feed proteins. Urea transferred from blood to the rumen is hydrolyzed by bacterial urease, playing a crucial role in nitrogen recycling and microbial protein synthesis. This process underlines the importance of urea and its metabolism in enhancing agricultural productivity and animal health (Jin et al., 2018).

Enzymatic and Biochemical Research

Ureas are integral in drug design due to their unique hydrogen-binding capabilities, contributing to a wide range of bioactivities in small molecules. The incorporation of urea derivatives in medicinal chemistry highlights their significance in developing drugs with improved selectivity, stability, toxicity, and pharmacokinetic profiles. This area of research confirms urea's critical role in drug discovery and design (Jagtap et al., 2017).

Soil Fertility and Microbial Activity

The role of ureolytic microorganisms in soil fertility is a topic of extensive research. These organisms, through the enzyme urease, facilitate the hydrolysis of urea into ammonia and carbon dioxide, thereby enriching soil nitrogen content and supporting plant growth. Studies on urea metabolism and the impact of ureolytic activity on soil fertility underscore the potential of managing these microbial processes to enhance agricultural productivity and environmental sustainability (Hasan, 2000).

Aquatic Systems and Microbial Metabolism

In aquatic ecosystems, urea serves as a significant nitrogen source for primary producers, with ureolytic microorganisms playing a pivotal role in nitrogen cycling. The metabolic pathways involving urea transport, production, and decomposition in different species contribute to the understanding of urea's ecological and biogeochemical significance. This knowledge aids in the exploration of strategies to manage nitrogen resources in aquatic environments more effectively (Solomon et al., 2010).

Safety And Hazards

特性

IUPAC Name |

4-amino-N-carbamoylbutanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2.ClH/c6-3-1-2-4(9)8-5(7)10;/h1-3,6H2,(H3,7,8,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNSYMHXNAFKMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(=O)N)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Aminobutanoyl)urea hydrochloride | |

CAS RN |

1394041-87-2 |

Source

|

| Record name | Butanamide, 4-amino-N-(aminocarbonyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

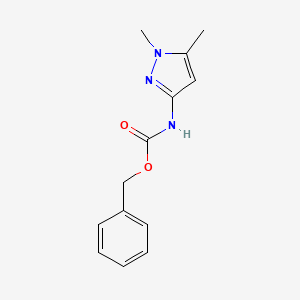

![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1378200.png)

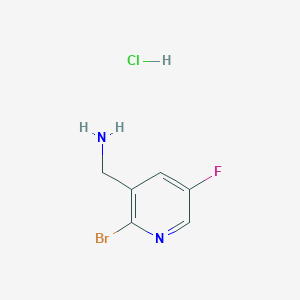

![(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride](/img/structure/B1378207.png)